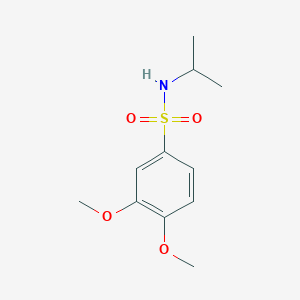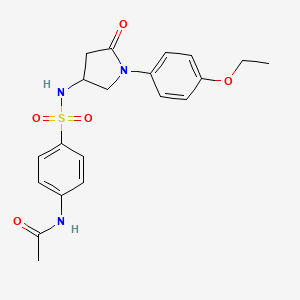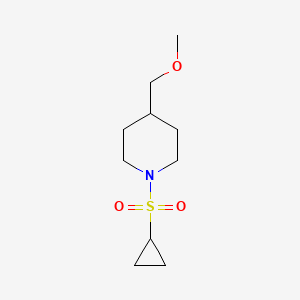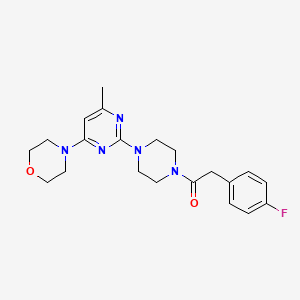![molecular formula C21H20N2O4S B2707195 Ethyl 3-[(4-methoxyphenyl)carbamoylamino]-5-phenylthiophene-2-carboxylate CAS No. 391866-81-2](/img/structure/B2707195.png)
Ethyl 3-[(4-methoxyphenyl)carbamoylamino]-5-phenylthiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-[(4-methoxyphenyl)carbamoylamino]-5-phenylthiophene-2-carboxylate, also known as EPMC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. EPMC belongs to the class of thiophene-based compounds and is known for its diverse pharmacological activities.
Applications De Recherche Scientifique
Corrosion Inhibition
One significant application is in the field of corrosion inhibition. Ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate and its derivatives have been studied for their corrosion inhibition properties on mild steel in acidic environments. These compounds act as excellent corrosion inhibitors, with high inhibition efficiency, suggesting their potential for protecting metal surfaces in industrial applications (Haque et al., 2018).
Electroluminescence and Mechanochromism
Another application is in the development of electroluminescent materials. Compounds related to Ethyl 3-[(4-methoxyphenyl)carbamoylamino]-5-phenylthiophene-2-carboxylate, such as carbazole and triphenylamine-substituted ethenes, have been synthesized and their optical properties investigated. These materials exhibit aggregation-induced emission, high solid-state fluorescence, and mechanochromism, making them suitable for use in light-emitting diodes (LEDs) and other optoelectronic devices (Chan et al., 2014).
Antimicrobial and Antioxidant Studies
This compound derivatives have also been synthesized for potential use in antimicrobial and antioxidant applications. Some synthesized compounds demonstrated excellent antibacterial and antifungal properties, as well as significant antioxidant potential, indicating their promise for pharmaceutical and bioactive material applications (Raghavendra et al., 2016).
Polymer Photodetectors
In the field of materials science, modified ethylenedioxythiophene, structurally similar to the compound , has been employed as a conjugated side chain in polymers to significantly improve the sensitivity of polymer photodetectors. This approach highlights the potential of this compound derivatives in enhancing the detectivities of photodetectors, covering a photoresponse range from UV to NIR (Zhang et al., 2015).
Electrochromic Properties
Finally, the introduction of different acceptor groups into donor–acceptor type monomers based on ethylenedioxythiophene has been explored to affect the electrochemical and electrochromic properties of their polymers. These studies contribute to the development of materials with variable optical properties, useful in electrochromic devices and smart windows (Hu et al., 2013).
Orientations Futures
Propriétés
IUPAC Name |
ethyl 3-[(4-methoxyphenyl)carbamoylamino]-5-phenylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c1-3-27-20(24)19-17(13-18(28-19)14-7-5-4-6-8-14)23-21(25)22-15-9-11-16(26-2)12-10-15/h4-13H,3H2,1-2H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSWOCJUTQVWHCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(Naphthalen-1-ylmethoxy)azetidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2707113.png)
![3-methyl-5-[(E)-morpholinomethylidene]-1,3-thiazolane-2,4-dione](/img/structure/B2707115.png)

![7-(4-Chlorophenyl)-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2707119.png)



![N-(2,4-dimethylphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2707128.png)

![N-(2,2-dimethoxyethyl)-N-methyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2707130.png)


![6-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)
